2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Description
2-((E)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a thiazolidinone derivative characterized by a conjugated exocyclic double bond system and a thioxo group at position 2 of the heterocyclic ring. This compound is structurally related to epalrestat (CAS 82159-09-9), a clinically approved aldose reductase inhibitor used for diabetic neuropathy . The (E,E)-stereochemistry of the allylidene and methylphenyl substituents distinguishes it from other isomers, such as the (E,Z)- and (Z,Z)-configurations, which are documented as impurities or synthetic intermediates in epalrestat production . Its molecular formula is C₁₅H₁₃NO₃S₂, with a molecular weight of 319.40 g/mol, and it exhibits a distinct melting point range (details vary by isomer configuration and purity) .
The compound’s synthesis typically involves Knoevenagel condensation between a thiazolidinone precursor (e.g., 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid) and an α,β-unsaturated aldehyde derivative, followed by purification via recrystallization . Its structural complexity and stereochemical sensitivity make it a subject of interest in medicinal chemistry, particularly for structure-activity relationship (SAR) studies related to enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-SMTGYRLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, also recognized as a derivative of thiazolidinedione, has garnered attention for its potential biological activities, particularly in the context of diabetes and antifungal properties. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its mechanism of action, efficacy in enzyme inhibition, and potential therapeutic applications.
The molecular formula of 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is , with a molecular weight of approximately 319.40 g/mol. The compound features a thiazolidine ring structure that is crucial for its biological activity.
Research indicates that compounds in the thiazolidinedione class, including the target compound, function primarily as aldose reductase inhibitors (ARIs) . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol and fructose. Inhibition of this enzyme is significant for managing diabetic complications by reducing sorbitol accumulation in tissues.
Key Findings:
- Aldose Reductase Inhibition : Studies have demonstrated that derivatives such as 2-((E)-5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibit potent inhibition of aldose reductase with IC50 values in the submicromolar range, surpassing that of Epalrestat, a clinically used ARI .
- Structure-Activity Relationship (SAR) : The efficacy of these compounds can be significantly influenced by structural modifications. For instance, the presence of specific substituents on the aromatic ring has been shown to enhance inhibitory activity against aldose reductase .
Antifungal Activity
In addition to its role as an aldose reductase inhibitor, this compound has been evaluated for antifungal properties. Research indicates that certain thiazolidinedione derivatives demonstrate significant antifungal activity against various Candida species.
Antifungal Efficacy:
- In Vitro Studies : Compounds derived from thiazolidinedione structures have shown strong inhibition against Candida tropicalis, Candida krusei, and Candida glabrata. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating high potency .
- Mechanism Exploration : The antifungal action is believed to be linked to the disruption of fungal cell wall synthesis and function, although further studies are necessary to elucidate the precise mechanisms involved .
Cytotoxicity and Safety Profile
While exploring the biological activities of 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, it is essential to assess cytotoxicity:
- Cytotoxic Effects : In vitro assays using HepG2 cell lines revealed that while some derivatives exhibited low cytotoxicity, further optimization is required to enhance therapeutic indices without compromising safety .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N O₃ S₂ |
| Molecular Weight | 319.40 g/mol |
| Aldose Reductase IC50 | Submicromolar range |
| Antifungal Activity | Effective against multiple Candida spp |
| Cytotoxicity (HepG2) | Low |
Scientific Research Applications
Medicinal Chemistry
1. Antidiabetic Activity:
Research indicates that thiazolidinediones, a class of compounds related to thiazolidinones, exhibit insulin-sensitizing properties. The compound shows potential as an antidiabetic agent by modulating glucose metabolism and enhancing insulin sensitivity. Studies have demonstrated that derivatives of thiazolidinones can improve glycemic control in diabetic models, suggesting similar potential for this compound .
2. Antioxidant Properties:
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. Preliminary studies suggest that the compound may scavenge free radicals effectively, thereby protecting cells from oxidative damage .
3. Anticancer Potential:
There is emerging evidence supporting the anticancer properties of thiazolidinone derivatives. The compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival . Further investigation is needed to elucidate its specific mechanisms of action.
Pharmacological Applications
1. Drug Development:
The compound serves as a lead structure for the development of new pharmaceuticals targeting metabolic disorders. Its ability to modify biological pathways makes it a candidate for further optimization and synthesis of more potent analogs .
2. Synergistic Effects with Existing Drugs:
Research has suggested that combining this compound with other antidiabetic medications could enhance therapeutic efficacy while reducing side effects. This synergistic effect could lead to improved treatment regimens for patients with type 2 diabetes .
Material Science
1. Polymer Chemistry:
In addition to its biological applications, the compound can be utilized in polymer chemistry as a building block for synthesizing novel polymers with unique properties. Its functional groups allow for modifications that can enhance material characteristics such as thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Thiazolidinone Derivatives
Key Observations :
Key Observations :
- Anticancer Activity : Chlorophenylfuran derivatives (e.g., ) show potent cytotoxicity, while benzyloxy-substituted analogs (e.g., ) modulate drug efflux pumps, suggesting dual therapeutic roles.
- Enzyme Inhibition : The target compound’s aldose reductase inhibition aligns with epalrestat’s clinical use, but its (E,E)-isomer status may alter pharmacokinetics .
- Structural-Activity Trends : Conjugation of the exocyclic double bond (e.g., allylidene in ) is critical for maintaining bioactivity, while side-chain length influences target selectivity .
Preparation Methods
Glycine-Carbon Disulfide Condensation Route
The foundational method involves sequential reactions:
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Rhodanine core formation : Glycine reacts with carbon disulfide in alkaline medium to generate 3-carboxymethylrhodanine.
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Aldol condensation : 2-Methylcinnamaldehyde (synthesized from benzaldehyde and propionaldehyde) undergoes base-catalyzed coupling with 3-carboxymethylrhodanine.
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Ammonia-mediated cyclization : Ammonium hydroxide facilitates stereoselective allylidene bond formation, yielding the (E,E)-isomer.
Key parameters :
Microwave-Assisted Synthesis
Adapting protocols from analogous rhodanine derivatives:
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Microwave conditions : 100–150°C irradiation for 2–5 minutes accelerates Knoevenagel condensation between 3-carboxymethylrhodanine and 2-methylcinnamaldehyde.
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Catalyst : Piperidine (0.2 mmol) enhances reaction efficiency.
Advantages :
Process Optimization
Solvent Selection
Comparative studies using ethanol/water mixtures show:
| Ethanol Concentration (%) | Dissolution Efficiency | Granulation Stability |
|---|---|---|
| 50 | Moderate | Good |
| 75 | High | Excellent |
| 95 | High | Poor |
Optimal solvent: 75% ethanol balances solubility and particle morphology.
Crystallization Control
Recrystallization from acetone/water (2:1) achieves:
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC method (C18 column, 0.1% TFA/ACN gradient):
Industrial Scalability
Cost-Effective Modifications
Regulatory-Grade Production
GMP-compliant batches meet:
Challenges and Solutions
Stereochemical Control
Q & A
Q. What are the optimal synthetic routes for preparing 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and how are yields maximized?
The synthesis typically involves condensation of 4-oxo-2-thioxothiazolidin-3-yl acetic acid with (E)-2-methyl-3-phenylallylidene aldehyde derivatives. Key steps include:
- Reagent selection : Use bromoacetic acid derivatives for alkylation (e.g., bromoacetic acid with K₂CO₃ in anhydrous acetone) .
- Aldol condensation : Refluxing with sodium acetate in glacial acetic acid (3–5 hours) to form the allylidene moiety .
- Yield optimization : Adjust solvent polarity (e.g., methanol for recrystallization) and reaction time (monitored via TLC). Typical yields range from 24% to 73%, depending on substituent steric effects .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks for thiazolidinone carbonyl (δ 170–175 ppm), thioxo (δ 190–200 ppm), and allylidene protons (δ 6.5–7.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Purity assessment :
- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., C 60.13% vs. 60.26%) .
- Melting point consistency : A narrow range (e.g., 172–175°C) indicates high crystallinity .
Q. How do reaction conditions (solvent, temperature, catalysts) influence regioselectivity in thiazolidinone derivatives?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization .
- Catalysts : Sodium acetate facilitates aldol condensation, whereas piperidine may reduce side reactions during aldehyde coupling .
- Temperature : Reflux (~80–100°C) ensures sufficient energy for imine formation without decomposing heat-sensitive groups .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing novel thiazolidinone analogs?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energetics of aldol condensation .
- Reaction path search tools : Platforms like ICReDD integrate experimental data with computational models to prioritize high-yield conditions (e.g., solvent selection, catalyst loading) .
- Machine learning : Train algorithms on existing thiazolidinone synthesis datasets to predict regioselectivity in new analogs .
Q. How can conflicting biological activity data for this compound be resolved?
- Dose-response validation : Re-test activity across multiple cell lines (e.g., cancer vs. non-cancer) to identify tissue-specific effects .
- Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed acetic acid moieties) that may alter bioactivity .
- Target binding assays : Perform SPR or ITC to measure affinity for proposed targets (e.g., tyrosine kinases) and rule off-target effects .
Q. What strategies address low solubility in biological assays, and how are they optimized?
- Prodrug design : Introduce ester or amide prodrug moieties (e.g., methyl ester) to enhance membrane permeability .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve aqueous dispersibility .
- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) to balance solubility and assay compatibility .
Q. How is stereochemical integrity maintained during synthesis, particularly for (E)-configured allylidene groups?
- Steric control : Bulky substituents on the aldehyde (e.g., 4-chlorophenyl) favor (E)-isomer formation via kinetic control .
- Post-synthesis analysis : Use NOESY NMR to confirm spatial arrangement of allylidene protons .
- Chromatographic separation : Employ chiral HPLC with cellulose-based columns to isolate enantiomers if racemization occurs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
